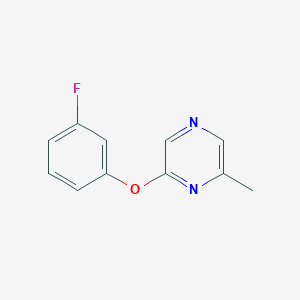

2-(3-fluorophenoxy)-6-methylpyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

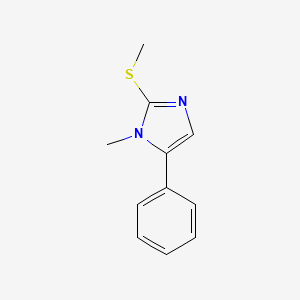

The compound “2-(3-fluorophenoxy)-6-methylpyrazine” is a pyrazine derivative. Pyrazines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The “2-(3-fluorophenoxy)” part suggests the presence of a fluorophenoxy group at the 2nd position of the pyrazine ring, and the “6-methyl” part indicates a methyl group at the 6th position .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazine ring, with the fluorophenoxy group and the methyl group attached at the 2nd and 6th positions respectively .Chemical Reactions Analysis

As a pyrazine derivative, this compound might undergo reactions typical of aromatic compounds, such as electrophilic substitution. The presence of the fluorine atom might also influence the reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an aromatic compound, it’s likely to be relatively stable. The presence of the fluorine atom might make it somewhat polar .Aplicaciones Científicas De Investigación

Herbicidal Activity

A series of 3-(phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazines were designed, based on the structure of a previous lead compound . Some of these new compounds showed good herbicidal activity . This suggests that “2-(3-fluorophenoxy)-6-methylpyrazine” might also have potential applications in the field of herbicides .

Treatment of Vanishing White Matter Disease

The compound Sodium ({(2S)-1,4-bis[2-(4-chloro-3-fluorophenoxy)acetamido]bicyclo[2.2.2]octan-2-yl}oxy)methyl hydrogen phosphate-2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1/1) has been designated for the treatment of vanishing white matter disease . Given the structural similarity, “2-(3-fluorophenoxy)-6-methylpyrazine” might also have potential applications in medical research .

Mecanismo De Acción

Target of Action

The primary target of 2-(3-fluorophenoxy)-6-methylpyrazine is the Dopamine transporter (DAT) . DAT is a protein that terminates the action of dopamine by its high-affinity sodium-dependent reuptake into presynaptic terminals . It plays a crucial role in various diseases such as Attention Deficit Hyperactivity Disorder, Corneal Disease, Narcolepsy, Obesity, Parkinsonism, and Bipolar Disorder .

Mode of Action

This could result in changes in the reuptake of dopamine, thereby affecting neurotransmission .

Biochemical Pathways

The biochemical pathways affected by 2-(3-fluorophenoxy)-6-methylpyrazine are likely related to dopamine signaling, given its interaction with the Dopamine transporter . Dopamine signaling plays a crucial role in various physiological processes, including motor control, reward, and reinforcement, memory processes, and endocrine regulation .

Result of Action

The molecular and cellular effects of 2-(3-fluorophenoxy)-6-methylpyrazine’s action would be expected to be related to changes in dopamine signaling due to its interaction with the Dopamine transporter . This could potentially lead to alterations in various physiological processes regulated by dopamine, including motor control, reward and reinforcement, memory processes, and endocrine regulation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-fluorophenoxy)-6-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-8-6-13-7-11(14-8)15-10-4-2-3-9(12)5-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVFJUWPVKTNJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenoxy)-6-methylpyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6424029.png)

![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B6424037.png)

![3-[(4-chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6424045.png)

![tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B6424068.png)

![1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid dihydrochloride](/img/structure/B6424083.png)

![2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one](/img/structure/B6424099.png)

![N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide](/img/structure/B6424103.png)

![3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide](/img/structure/B6424110.png)